molecular formula C7H5ClFNO2 B048750 2-Amino-4-chloro-5-fluorobenzoic acid CAS No. 108288-16-0

2-Amino-4-chloro-5-fluorobenzoic acid

Cat. No. B048750
M. Wt: 189.57 g/mol
InChI Key: NGCSJYVKMMNJIJ-UHFFFAOYSA-N
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Description

  • 2-Amino-4-chloro-5-fluorobenzoic acid is a multifunctional compound with potential applications in various fields of chemistry and materials science.

Synthesis Analysis

  • Synthesis of Derivatives : It's used as a starting material in heterocyclic oriented synthesis (HOS) for creating diverse heterocycles, important in drug discovery (Soňa Křupková et al., 2013).

Molecular Structure Analysis

  • Crystal Structure : In a study, the co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid was synthesized, and its crystal structure was examined (B. Banerjee et al., 2022).

Chemical Reactions and Properties

  • Reactant in Synthesis : Used in the synthesis of various compounds such as 3-Chloro-4-fluorobenzoylthiourea, indicating its versatility as a reactant (Liu Chang-chun, 2006).

Physical Properties Analysis

  • Compound Synthesis : It serves as a reactant in the synthesis of derivatives like Methyl 2-amino-5-fluorobenzoate, showcasing its role in creating physically diverse compounds (Yin Jian-zhong, 2010).

Chemical Properties Analysis

  • Versatility in Reaction : It's involved in the synthesis of fluorine-substituted derivatives, which have potential anti-inflammatory activity, highlighting its chemical versatility and reactivity (Yue Sun et al., 2019).

Scientific Research Applications

  • Cancer Treatment Applications : A lysyl amide prodrug of a related compound showed potential for clinical evaluation against breast and ovarian cancers, indicating manageable toxic side effects (Bradshaw et al., 2002).

  • Alzheimer's Disease Treatment : A fluorobenzoic acid derivative demonstrated potential as a promising agent for Alzheimer's disease treatment due to its potent inhibitory effects on specific enzymes (Czarnecka et al., 2017).

  • Molecular Interactions : A study on the co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid revealed a stable crystal structure stabilized by complex hydrogen bonds, offering potential for molecular interactions (Banerjee et al., 2022).

  • Synthetic Methods : An optimal synthesis route for a related compound, Methyl 2-amino-5-fluorobenzoate, was established, demonstrating an 81% yield of the target product (Yin Jian-zhong, 2010).

  • Drug Discovery : 4-Chloro-2-fluoro-5-nitrobenzoic acid was used to synthesize various heterocyclic scaffolds, indicating potential applications in drug discovery (Křupková et al., 2013).

  • Antidiabetic Activity : Some synthesized compounds showed promising antidiabetic activity in albino rats, suggesting potential as a new class of diabetes drugs (Pattan et al., 2005).

  • Fluorimetric Analysis : The fluorimetric method NBD-F, related to fluoro derivatives, was found to be superior for determining secondary amino acids, with high reactivity and fluorescence yield (Imai & Watanabe, 1981).

  • Pest Control : 3-Chloro-4-fluorobenzoylthiourea exhibited good herbicidal activity, suggesting potential in pest control applications (Liu Chang-chun, 2006).

  • High-Performance Liquid Chromatography (HPLC) : NBD-Cl and NBD-F were effective for amine and amino acid analysis using HPLC, highlighting their versatility in various fields (Aboul-Enein et al., 2011).

Safety And Hazards

2-Amino-4-chloro-5-fluorobenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

Future Directions

While specific future directions for 2-Amino-4-chloro-5-fluorobenzoic acid are not detailed in the search results, its use in the synthesis of potential anticancer agents suggests it may have applications in the development of new therapeutics.

properties

IUPAC Name

2-amino-4-chloro-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCSJYVKMMNJIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562807
Record name 2-Amino-4-chloro-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-chloro-5-fluorobenzoic acid

CAS RN

108288-16-0
Record name 2-Amino-4-chloro-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
E Sharlow, JE Golden, H Dodson, M Morris, M Hesser… - academia.edu
… 2-Amino-4-chloro-5-fluorobenzoic acid. To a vial was added … water to produce 2-amino-4-chloro-5fluorobenzoic acid as a … To a vial was added 2-amino-4chloro-5-fluorobenzoic acid (…
Number of citations: 3 www.academia.edu
E Sharlow, JE Golden, H Dodson, M Morris… - Probe Reports from …, 2011 - ncbi.nlm.nih.gov
… 2-Amino-4-chloro-5-fluorobenzoic acid. To a vial was added the N-(3-chloro-4-fluorophenyl)… and rinsed with water to produce 2-amino-4-chloro-5-fluorobenzoic acid as a reddish-brown …
Number of citations: 13 www.ncbi.nlm.nih.gov
R Krishnan, SA Lang Jr… - Journal of heterocyclic …, 1986 - Wiley Online Library
… 2-Amino-4-chloro-5-fluorobenzoic acid 6 (Scheme I) was …
Number of citations: 10 onlinelibrary.wiley.com
AA Layeva, EV Nosova, GN Lipunova… - Russian Chemical …, 2008 - Springer
… 2 amino 4 chloro 5 fluorobenzoic acid (31), from which fluoroquinolone 35 was obtained. This way of constructing fluoroquinolones allows additional modifications of posi tion 3 of the …
Number of citations: 8 link.springer.com

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